

# commercial availability of (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

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## Compound of Interest

**Compound Name:** (1-Isobutyl-1H-pyrazol-4-yl)boronic acid

**Cat. No.:** B1390250

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An In-Depth Technical Guide to **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**: Sourcing, Synthesis, and Application

## Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount for the efficient discovery and development of novel molecules. Among these, **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** (CAS No. 929094-25-7) has emerged as a significant reagent. Its structure combines two key chemical motifs: the pyrazole ring and the boronic acid functional group.

The pyrazole ring, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The boronic acid moiety is a cornerstone of modern synthetic chemistry, primarily serving as a versatile partner in palladium-catalyzed cross-coupling reactions.<sup>[1]</sup>

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth information on the commercial sourcing of **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**, outlines a detailed synthetic protocol for its in-house preparation, and describes its principal application in Suzuki-Miyaura cross-coupling reactions, a foundational method for constructing complex molecular architectures.<sup>[2][3]</sup>

## Part 1: Commercial Sourcing and Quality Assessment

The reliable procurement of starting materials is the foundation of any successful research campaign. **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development.

### Commercial Availability

A survey of prominent chemical suppliers indicates that **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** is typically available in purities of 97% or higher. The material is sold as a solid in various quantities.

Supplier	CAS Number	Typical Purity	Notes
Fluorochem	929094-25-7	98%	Offers multiple pack sizes (e.g., 250 mg, 1 g, 5 g). <a href="#">[4]</a>
BLDpharm	929094-25-7	98%	Leading supplier specializing in boronic acids and heterocycles. <a href="#">[5]</a>
Synthonix	929094-25-7	97%	Provides key chemical properties and structural information. <a href="#">[6]</a>
Sigma-Aldrich (Merck)	929094-25-7	N/A	Listed in their extensive catalog of research chemicals.
GlobalChemMall	N/A	N/A	A wholesale supplier based in China. <a href="#">[7]</a>
CymitQuimica	N/A	N/A	Intended for laboratory use only. <a href="#">[8]</a>
AbacipharmTech	929094-25-7	N/A	Global chemical supplier. <a href="#">[9]</a>

## Expert Insight: A Scientist's Guide to Supplier Selection

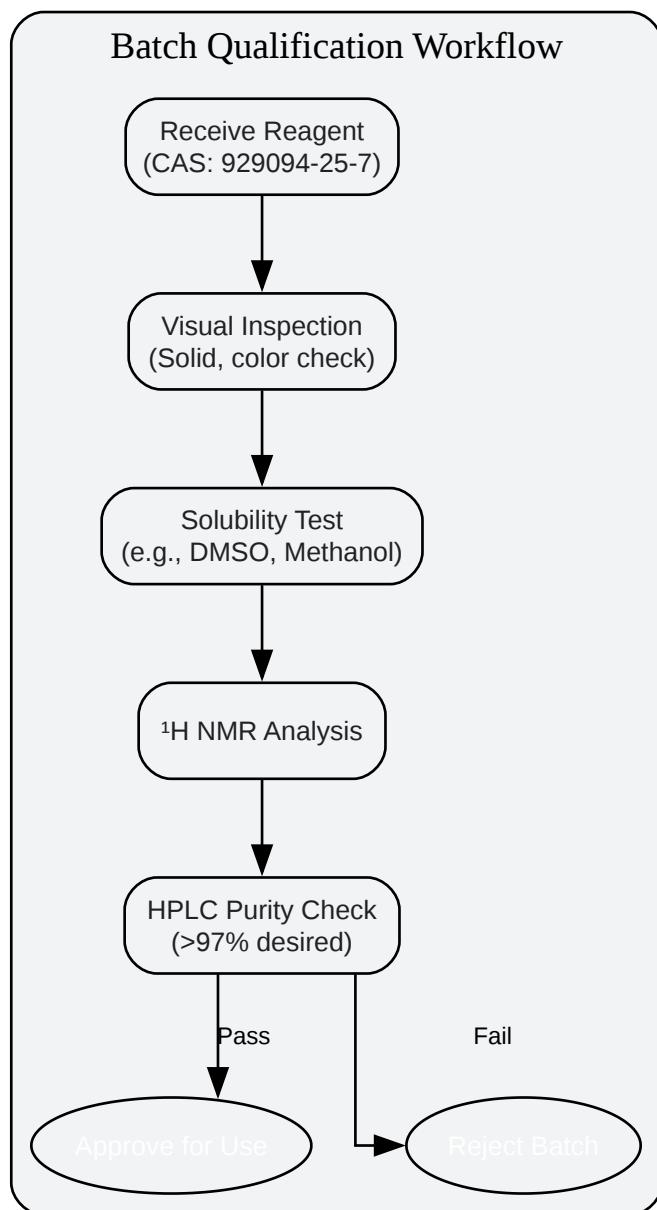
While price and availability are primary considerations, a researcher's choice of supplier should be guided by a deeper assessment of value and risk. For a reagent like a boronic acid, which can be prone to degradation (proto-deboronation), ensuring quality is critical for reproducibility. Key factors include:

- **Batch-Specific Analytical Data:** Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing purity (typically by HPLC or GC) and identity (by  $^1\text{H}$  NMR). This is non-negotiable for any serious research.

- **Consistency:** For long-term projects or scale-up campaigns, batch-to-batch consistency is crucial. A supplier with robust quality control systems is more likely to provide a consistent product.
- **Lead Times and Stock Levels:** Delays in reagent delivery can derail project timelines. Suppliers with clear stock information and reliable shipping are preferred.[4]

## Workflow for Qualifying a New Batch of Reagent

It is best practice to independently verify the quality of a newly received batch of any critical reagent before its use in a synthetic campaign.



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Caption: Workflow for quality control of incoming **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**.

## Protocol: Quality Control of Procured **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**

- Sample Preparation: Accurately weigh ~5 mg of the compound.

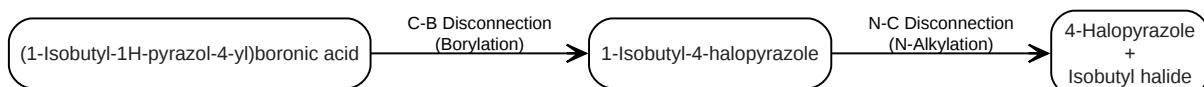
- Solubility: Test solubility in common NMR solvents (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) and HPLC mobile phases.
- <sup>1</sup>H NMR Analysis:
  - Dissolve the sample in DMSO-d<sub>6</sub>.
  - Acquire a <sup>1</sup>H NMR spectrum.
  - Expected Peaks: The spectrum should be consistent with the structure: [1-(2-methylpropyl)pyrazol-4-yl]boronic acid. Look for signals corresponding to the isobutyl group protons (a doublet and a multiplet), two distinct pyrazole ring protons (singlets), and a broad signal for the B(OH)<sub>2</sub> protons.
- HPLC Analysis:
  - Prepare a standard solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.
  - Inject onto a reverse-phase C18 column.
  - Run a gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid).
  - The resulting chromatogram should show a major peak corresponding to the product. Purity is calculated based on the area percentage of this peak.

## Part 2: Synthetic Routes and Purification Strategies

While commercially available, in-house synthesis may be desirable for large-scale needs, cost reduction, or analogue preparation. The synthesis of pyrazole boronic acids is well-documented in the patent literature, generally involving a multi-step sequence starting from a halogenated pyrazole.[10][11]

## Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the C-B bond and the N-C bond, leading back to simple, commercially available precursors.



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Caption: Retrosynthetic analysis of the target boronic acid.

## Detailed Synthetic Protocol

This protocol is an exemplary three-step synthesis adapted from established methodologies for preparing similar compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

### Step 1: Iodination of Pyrazole

- To a stirred solution of pyrazole (1.0 eq) in a suitable solvent like DMF, add N-iodosuccinimide (NIS) (1.1 eq).
- Stir the reaction at room temperature for 12-16 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-iodopyrazole, which can often be used in the next step without further purification.

### Step 2: N-Alkylation to form 1-Isobutyl-4-iodopyrazole

- Dissolve 4-iodopyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
- Add a base, such as potassium carbonate ( $K_2CO_3$ ) (2.0 eq) or cesium carbonate ( $Cs_2CO_3$ ) (1.5 eq).

- Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq) to the mixture.
- Heat the reaction to 60-80 °C and stir for 4-8 hours.
- Self-Validation: Monitor the reaction progress by TLC. The product spot should be significantly less polar than the starting 4-iodopyrazole.
- After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by silica gel column chromatography.

#### Step 3: Borylation via Lithium-Halogen Exchange

- Critical Step: This reaction must be performed under strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).
- Dissolve the purified 1-isobutyl-4-iodopyrazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C.
  - Expertise: The low temperature is critical to favor the fast lithium-halogen exchange over potential deprotonation of the pyrazole ring or isobutyl group.
- Stir the resulting solution at -78 °C for 1 hour.
- Add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Adjust the pH to be acidic (pH ~5-6) with 1M HCl.

- Extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude boronic acid.

## Purification Protocol for **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid**

Boronic acids can be challenging to purify via standard chromatography due to their polarity and potential for dehydration on silica gel.[\[14\]](#)

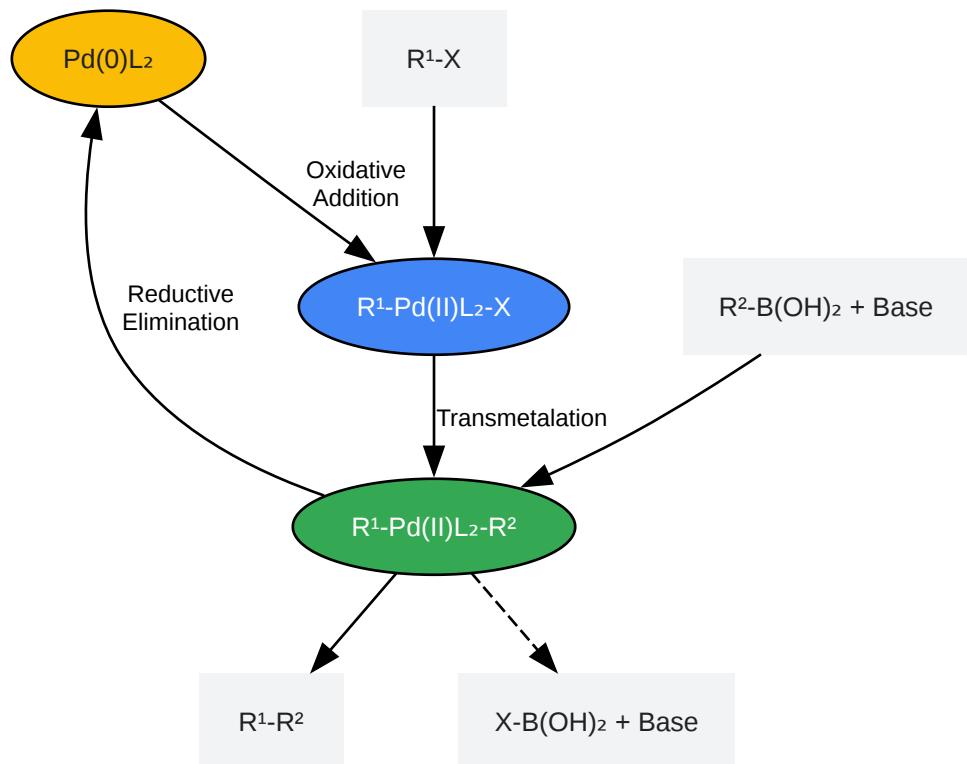
- Aqueous Workup/Trituration: The crude product can often be purified by dissolving it in a minimal amount of a water-miscible solvent (like methanol) and adding it to a large volume of cold water, causing the boronic acid to precipitate. Alternatively, trituration with a non-polar solvent like hexanes can remove organic impurities.
- Recrystallization: If the material is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can be effective.[\[14\]](#)
- Column Chromatography: If necessary, chromatography on silica gel can be performed. A common technique is to use a mobile phase containing a small amount of an acidic modifier (like 1% acetic acid) to suppress streaking, or to use a more polar eluent system such as dichloromethane/methanol.[\[14\]](#)

## Part 3: Key Applications in Drug Discovery

The primary utility of **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds.[\[1\]](#)[\[3\]](#)

### The Suzuki-Miyaura Catalytic Cycle

The reaction involves a palladium catalyst that cycles through three key steps: oxidative addition, transmetalation, and reductive elimination to couple the organic fragments.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** with 4-bromoanisole.

- **Reagent Setup:** To a reaction vessel, add 4-bromoanisole (1.0 eq), **(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** (1.2 eq), and a base such as potassium carbonate (2.0 eq) or potassium phosphate (2.0 eq).<sup>[15]</sup>
- **Catalyst Addition:** Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (2-5 mol%).
- **Solvent Addition:** Add a degassed solvent mixture, typically a 2-phase system like 1,4-dioxane and water (e.g., 4:1 ratio).<sup>[16]</sup>

- Expertise: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3] The water in the solvent mixture helps to dissolve the inorganic base.
- Reaction Execution: Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired biaryl product.

## Conclusion

**(1-Isobutyl-1H-pyrazol-4-yl)boronic acid** stands as a valuable and versatile building block for chemical synthesis. Its commercial availability from numerous suppliers provides researchers with ready access to this key intermediate. For applications requiring larger quantities or specific purity profiles, a reliable synthetic route is accessible through a multi-step sequence involving halogenation, N-alkylation, and borylation. The principal application of this reagent lies in its effective participation in Suzuki-Miyaura cross-coupling reactions, enabling the straightforward synthesis of complex molecules containing the medicinally important pyrazole scaffold. This guide provides the foundational knowledge required for scientists to confidently source, synthesize, and apply this powerful tool in their research and development endeavors.

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